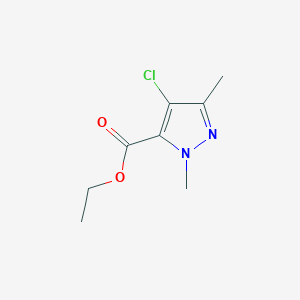

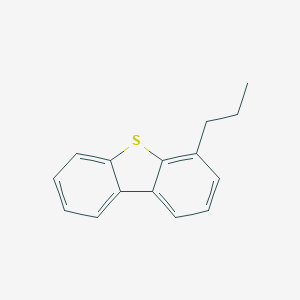

4-Propyldibenzothiophene

Overview

Description

Synthesis Analysis

The synthesis of dibenzothiophene derivatives, including 4-Propyldibenzothiophene, typically involves lithiation reactions or palladium-catalyzed cross-coupling reactions. For instance, Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes by lithiation reactions, exploring the factors controlling the formation of these compounds (Katritzky & Perumal, 1990). Additionally, Li et al. (2017) presented a method using dibenzothiophene sulfoximine as an NH3 surrogate in copper-catalyzed C-X and C-H bond amination, leading to the preparation of free anilines (Li, Yu, & Bolm, 2017).

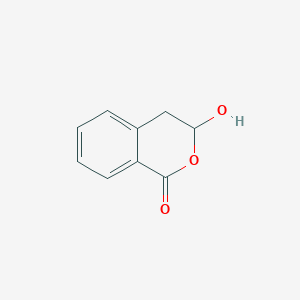

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial in determining their chemical behavior and potential applications. Advanced spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies are commonly used to confirm the structure of synthesized compounds. For example, Kumar et al. (2014) utilized HF and DFT methods to analyze the molecular structure, providing insights into the hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds (Kumar et al., 2014).

Chemical Reactions and Properties

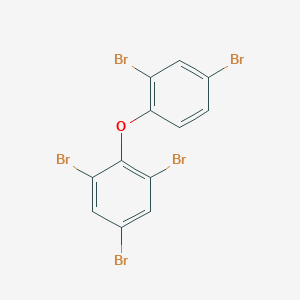

Dibenzothiophene derivatives, including this compound, undergo various chemical reactions, such as succinoylation, acetylation, nitration, and bromination, leading to a wide range of derivatives with diverse properties. Campaigne et al. (1969) discussed the substitution reactions of 4-methyldibenzothiophene, providing insights into the chemical reactivity and potential functionalization pathways (Campaigne, Hewitt, & Ashby, 1969).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability, melting points, and decomposition temperatures, are critical for their application in materials science. The synthesis and properties report by Zhang et al. (2011) on a series of novel 4,6-diphenyl-1,9-anthrazolines, related to dibenzothiophene derivatives, highlighted their high decomposition temperatures and thermal robustness, making them suitable for use in organic electronics (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their electrochemical behavior, luminescent properties, and charge transfer characteristics, are explored to understand their potential applications in electronic devices and photovoltaics. For instance, Hildebrandt et al. (2010) investigated the electron-transfer properties of supercrowded tetraferrocenylthiophene derivatives, revealing their reversible electrochemical behavior (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).

Mechanism of Action

Target of Action

This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound

Mode of Action

It is known that dibenzothiophene and its derivatives can undergo various biochemical transformations, including oxidation and reduction reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Dibenzothiophene and its derivatives, including 4-Propyldibenzothiophene, are known to be involved in several biochemical pathways. For instance, they can be metabolized by bacteria through branched metabolic pathways, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom . The metabolites produced from these pathways can have various downstream effects, potentially influencing cellular processes.

Result of Action

It is known that the oxidation products of dibenzothiophene and its derivatives can have various effects on proteins, nucleic acids, and lipids . These effects could potentially influence cellular functions and processes.

properties

IUPAC Name |

4-propyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKWMMBQRSCLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.